molecular formula C21H22N2O3 B12428393 (+)-Scandine;Sandine

(+)-Scandine;Sandine

Cat. No.: B12428393
M. Wt: 350.4 g/mol
InChI Key: JTSSMMKHJYRYEG-FYBUIRDTSA-N
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Description

Methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.0(1),(1)?.0(2),?.0(1)?,(1)?]nonadeca-2(7),3,5,13-tetraene-10-carboxylate is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.0(1),(1)?.0(2),?.0(1)?,(1)?]nonadeca-2(7),3,5,13-tetraene-10-carboxylate involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.0(1),(1)?.0(2),?.0(1)?,(1)?]nonadeca-2(7),3,5,13-tetraene-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.0(1),(1)?.0(2),?.0(1)?,(1)?]nonadeca-2(7),3,5,13-tetraene-10-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.0(1),(1)?.0(2),?.0(1)?,(1)?]nonadeca-2(7),3,5,13-tetraene-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.0(1),(1)?.0(2),?.0(1)?,(1)?]nonadeca-2(7),3,5,13-tetraene-10-carboxylate apart is its unique pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16?,19-,20+,21+/m0/s1

InChI Key

JTSSMMKHJYRYEG-FYBUIRDTSA-N

Isomeric SMILES

COC(=O)[C@]12C[C@@]3(C=CCN4C3[C@@]1(CC4)C5=CC=CC=C5NC2=O)C=C

Canonical SMILES

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C

Origin of Product

United States

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